Dacomitinib monohydrate
Overview
Description
Dacomitinib, sold under the brand name Vizimpro, is a medication for the treatment of non-small-cell lung carcinoma (NSCLC). It is a selective and irreversible inhibitor of EGFR . It is an ATP-competitive, irreversible pan-erbB receptor (EGFR) inhibitor that shows anticancer chemotherapeutic activity in models of squamous cell carcinoma, ovarian carcinoma, and non-small-cell lung cancer (NSCLC) .
Synthesis Analysis
Dacomitinib could be achieved in 58% overall yield using a three-step synthesis . The reduction of the nitro group in compound 27 afforded compound 28. The acylation of 28 with (E)-4-(piperidin-1-yl)but-2-enoic acid 29 was catalyzed by 1-propanephosphonic acid cyclic (T3P) and 2,6-lutidine to give compound 30 .Molecular Structure Analysis
The molecular structure of Dacomitinib can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Dacomitinib is an irreversible inhibitor of the kinase activity of the human EGFR family (EGFR/HER1, HER2, and HER4) and certain EGFR activating mutations (exon 19 deletion or the exon 21 L858R substitution mutation) . Metabolites of phase I for Dacomitinib were systematically explored .Physical And Chemical Properties Analysis
Dacomitinib is an oral highly selective quinazalone part of the second-generation tyrosine kinase inhibitors which are characterized by the irreversible binding at the ATP domain of the epidermal growth factor receptor family kinase domains . The molecular formula is C24H25ClFN5O2 and the molecular weight is 469.95 g/mol .Scientific Research Applications
Treatment of Solid Tumours
Dacomitinib is an orally administered, small-molecule irreversible inhibitor of HER1 (EGFR), HER2, and HER4 that was developed by Pfizer Inc. for the treatment of solid tumours . It has been approved for use in the first-line treatment of patients with metastatic NSCLC with EGFR exon 19 deletion or exon 21 L858R substitution mutations .
First-line Treatment for EGFR-mutated Metastatic NSCLC
Dacomitinib received its first global approval, in the USA, for use in the first-line treatment of patients with metastatic NSCLC with EGFR exon 19 deletion or exon 21 L858R substitution mutations . Registration applications for the use of dacomitinib as first-line treatment for patients with EGFR-mutation-positive metastatic NSCLC have also been submitted in the EU and Japan .
Treatment of Uncommon EGFR-mutated Advanced NSCLC
Dacomitinib has shown good activity and manageable toxicity in NSCLC patients with uncommon EGFR mutations . The primary endpoint was progression-free survival (PFS). Secondary end points included overall survival (OS), objective response rate (ORR), disease control rate (DCR), and safety .
Treatment of NSCLC Patients with Brain Metastasis
Median PFS for patients with brain metastasis was 9.0 months. Intracranial ORR was 100%, including 2 complete remissions (CR) and 4 partial remissions (PR) .
Overcoming Acquired Resistance to First-generation Agents
Second-generation EGFR TKIs were developed in an attempt to overcome some of the issues related to acquired resistance to the first-generation agents . Dacomitinib is one such second-generation EGFR TKI .
Combined Application with Anti-angiogenic Agents
Combined application of dacomitinib and an anti-angiogenic agent (AAA) (bevacizumab or anlotinib) was the most frequently used in the DC after drug resistance .
Mechanism of Action
- Downstream effects include reduced cell proliferation, decreased angiogenesis, and increased apoptosis in cancer cells .
- Cellular effects include reduced proliferation, migration, and survival of cancer cells, leading to tumor regression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations as verified by an FDA-approved test . The applicant is required to develop and appropriately implement a risk management plan .
Future Directions
properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLGGCPNTZPIH-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146359 | |
Record name | Dacomitinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1042385-75-0 | |
Record name | Dacomitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacomitinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACOMITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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